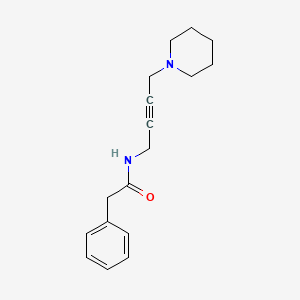

2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Vue d'ensemble

Description

2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the piperidine ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of cyclization reactions.

Attachment of the but-2-yn-1-yl chain: The but-2-yn-1-yl chain is introduced via alkylation reactions, often using reagents like propargyl bromide.

Introduction of the phenyl group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.

Formation of the acetamide: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives. This reaction is pivotal for modifying the molecule’s pharmacological properties.

Conditions and Outcomes:

| Reagent System | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | 100–110°C | 2-Phenylacetic acid | 72% | |

| 2M NaOH, ethanol | 80°C | Piperidinylbutynylamine | 65% |

Hydrolysis in acidic media cleaves the amide bond, producing 2-phenylacetic acid and 4-(piperidin-1-yl)but-2-yn-1-amine. In contrast, basic conditions favor saponification, yielding the corresponding sodium carboxylate intermediate, which is acidified to isolate the free acid.

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group participates in nucleophilic substitution reactions, enabling replacement with amines, thiols, or alcohols.

Example Reaction:

Reaction of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide with benzylamine in the presence of potassium carbonate (K₂CO₃) yields N-benzyl-2-phenylacetamide .

Key Parameters:

This reaction highlights the molecule’s versatility in generating analogs with modified binding affinities for biological targets .

Alkylation Reactions Involving the Piperidine Ring

The piperidine nitrogen serves as a nucleophile in alkylation reactions, facilitating extension of the molecular framework.

Synthesis Protocol:

-

Reactants: this compound, ethyl bromoacetate

-

Base: Triethylamine (Et₃N)

-

Conditions: Dichloromethane (DCM), room temperature, 6 hours

-

Product: Ethyl 2-(4-(2-phenylacetamido)but-2-yn-1-yl)piperidin-1-ylacetate

This reaction demonstrates the molecule’s utility in constructing branched architectures for structure-activity relationship (SAR) studies .

Cyclization via Alkyne Activation

Intramolecular cyclization of the alkyne moiety generates heterocyclic systems, such as pyrrolidines or pyridines, under catalytic conditions.

Cyclization to Pyrrolidine Derivative:

-

Catalyst: CuI (5 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: Toluene, 120°C, 24 hours

-

Product: 5-Phenyl-1-(piperidin-1-yl)pyrrolidin-2-one

The reaction proceeds via alkyne activation, followed by intramolecular attack of the piperidine nitrogen to form a five-membered ring.

Functionalization of the Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions modify the phenyl group, introducing substituents like nitro or halogen atoms.

Nitration Example:

-

Reagents: HNO₃/H₂SO₄ (1:3 v/v)

-

Conditions: 0–5°C, 2 hours

-

Product: 2-(4-Nitrophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

This modification enhances the molecule’s electronic profile, influencing its pharmacokinetic properties .

Spectroscopic Characterization Post-Reaction

Post-reaction characterization employs:

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Properties

Research indicates that 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its efficacy against A431 vulvar epidermal carcinoma cells, where it activated caspase pathways leading to programmed cell death .

2. Tankyrase Inhibition

This compound has been identified as a potential tankyrase inhibitor, which is significant in the context of Wnt signaling pathways associated with cancer progression. Tankyrases are involved in the regulation of β-catenin, a key player in the Wnt signaling pathway. The inhibition of tankyrase activity can lead to reduced β-catenin levels, thereby affecting tumor growth and metastasis .

3. Neuropharmacological Effects

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have shown activity as neurotransmitter modulators, which could position this compound as a candidate for treating neurological disorders such as depression or anxiety .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Studies have reported its effects on cholinesterase and monoamine oxidase activities, suggesting its potential role in treating conditions like Alzheimer's disease through modulation of neurotransmitter levels .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against Gram-positive bacteria. This opens avenues for developing new antibiotics or adjunct therapies for bacterial infections.

Case Studies

Mécanisme D'action

The mechanism of action of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-phenyl-N-(4-(piperidin-1-yl)butan-2-yl)acetamide: Similar structure but with a saturated butan-2-yl chain instead of the but-2-yn-1-yl chain.

2-phenyl-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide: Similar structure but with a morpholine ring instead of the piperidine ring.

Uniqueness

2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is unique due to the presence of the but-2-yn-1-yl chain, which imparts distinct chemical reactivity and biological activity

Activité Biologique

2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Utilizing 4-piperidone as a precursor, the piperidine ring is synthesized through cyclization reactions.

- Attachment of the But-2-yn-1-yl Chain : This is achieved via alkylation reactions using reagents such as propargyl bromide.

- Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction with benzoyl chloride and a Lewis acid catalyst attaches the phenyl group.

- Formation of the Acetamide : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong potential for clinical applications.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 4.69 | Bactericidal |

| Escherichia coli | 8.33 | Bactericidal |

| Pseudomonas aeruginosa | 13.40 | Bactericidal |

| Candida albicans | 16.69 | Fungicidal |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's structural similarities to known anticancer agents have prompted investigations into its potential as an anticancer drug. Preliminary studies have shown that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Evaluation

In a study assessing various derivatives of similar compounds, this compound was tested against several cancer cell lines, revealing:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.3 | Apoptosis induction |

These findings indicate that further exploration into its anticancer properties is warranted .

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors that modulate cellular functions. The precise pathways are still under investigation but are thought to include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell wall synthesis in bacteria.

- Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-phenyl-N-(4-(morpholin-1-yl)butan-2-yln)-acetamide, the unique presence of the butynyl chain in this compound contributes to its distinct reactivity and biological profile.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-phenyl-N-(4-(piperidin-1-yl)butan-2-yln)-acetamide | Saturated butan chain | Weaker antimicrobial activity |

| 2-pheny-N-(4-(morpholin-1-yln)-butanamide | Morpholine ring | Reduced anticancer potential |

The unique structure of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yne-acetamide enhances its reactivity and potential efficacy against pathogens and cancer cells .

Propriétés

IUPAC Name |

2-phenyl-N-(4-piperidin-1-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c20-17(15-16-9-3-1-4-10-16)18-11-5-8-14-19-12-6-2-7-13-19/h1,3-4,9-10H,2,6-7,11-15H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHOQRCUBODWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.